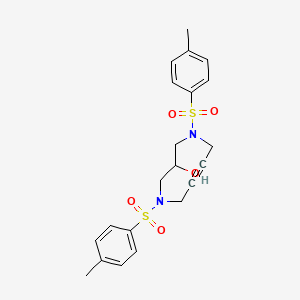
NH2-DOTA-GA
Descripción general
Descripción
NH2-DOTA-GA, also known as 2,2’,2’'-(10-(4-((2-Aminoethyl)amino)-1-carboxy-4-oxobutyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid, is a compound with the molecular formula C21H38N6O9 . It is used in the labeling of peptides and antibodies, showing reactivity towards electrophilic reagents .
Synthesis Analysis
A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer has been described . The synthetic methodology allows versatile, site-specific introduction of DOTA into peptides to facilitate the development of DOTA-linked molecular imaging and therapy agents for clinical translation .Chemical Reactions Analysis
The stability of Ga complexes of DOTA and DO3A derivatives, including benzyl-DOTA (Bn-DOTA), was evaluated . [67Ga]Ga-Bn-DOTA produced two isomers, and one of the isomers exhibited the highest stability among the tested complexes .Physical And Chemical Properties Analysis
NH2-DOTA-GA has a molecular weight of 518.6 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 13 .Aplicaciones Científicas De Investigación
Prostate Cancer Imaging and Therapy
NH2-DOTA-GA has been used in the synthesis of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer . The ligands were synthesized by a combined solid phase and solution phase synthesis strategy . The affinity of the nat gallium and lutetium complexes to PSMA and the internalization efficiency of the radiotracers were determined on PSMA-expressing LNCaP cells .
Development of Theranostic Agents
The DOTAGA derivatives showed higher hydrophilicity and improved affinity to PSMA resulting in an about twofold increased specific internalization of the 68 Ga- and 177 Lu-labelled DOTAGA analogue . This makes NH2-DOTA-GA a potential candidate for the development of theranostic agents.
PET Imaging of Cancer
NH2-DOTA-GA has been used in the synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer . The DOTA was prepared successfully from cyclen on solid-phase support, linked specifically to BN peptides and resultant DOTA-coupled peptides were radiolabeled efficiently with 68 Ga .
Development of Molecular Imaging Agents
NH2-DOTA-GA is one of the most widely used macrocyclic ligands for the development of new metal-based imaging and therapeutic agents . This is due to its ability to form stable and inert complexes under physiological conditions .
Synthesis of DOTA-Functionalized Peptides
NH2-DOTA-GA can be used in the synthesis of DOTA-functionalized peptides . These peptides can be used for imaging and therapy .
Radiolabeling of Peptides
NH2-DOTA-GA has been used in the radiolabeling of peptides . The binding affinities of all the six BN peptides were comparable and in the low nanomolar range .
Mecanismo De Acción
Target of Action
NH2-DOTA-GA is a chelating agent used for labeling peptides and antimicrobial substances . It is primarily used in the field of nuclear medicine for the development of radiotracers . The primary targets of NH2-DOTA-GA are the peptides or proteins to which it is conjugated. For instance, in prostate cancer research, NH2-DOTA-GA has been conjugated to PSMA (Prostate-Specific Membrane Antigen) ligands . PSMA is highly expressed in prostate cancer, making it an ideal target for both diagnostic imaging and endoradiotherapeutic approaches .
Mode of Action
NH2-DOTA-GA acts as a bifunctional chelator, binding to both the target peptide or protein and a radionuclide . This allows the target to be visualized using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The chelator enhances the stability, charge, and hydrophilicity of the radiotracer, impacting its imaging outcomes .
Biochemical Pathways
The biochemical pathways affected by NH2-DOTA-GA depend on the peptide or protein to which it is conjugated. For example, when conjugated to PSMA ligands, NH2-DOTA-GA can affect the pathways involved in prostate cancer progression . The radiolabeled compound can bind to PSMA on the surface of prostate cancer cells, allowing these cells to be visualized and potentially targeted for therapy .
Pharmacokinetics
NH2-DOTA-GA exhibits favorable pharmacokinetics when used in radiolabeling. It has been shown to achieve high specific activity, with radiochemical yields for Gallium-68 (68Ga) and Lutetium-177 (177Lu) labeling being almost quantitative . This results in high tumor accumulation and low unspecific uptake in animal models . The compound also demonstrates high in vitro stability .
Result of Action
The molecular and cellular effects of NH2-DOTA-GA’s action are primarily visual, allowing for the imaging of specific targets within the body. For instance, when conjugated to PSMA ligands, NH2-DOTA-GA allows for the visualization of prostate cancer cells that express PSMA . This can aid in the diagnosis and treatment of prostate cancer .
Action Environment
The action, efficacy, and stability of NH2-DOTA-GA can be influenced by various environmental factors. For instance, the pH and temperature of the solution used for radiolabeling can impact the efficiency and reproducibility of the process . Additionally, the presence of other substances in the body, such as plasma proteins, can affect the distribution and clearance of the radiolabeled compound .
Direcciones Futuras
The recent development of radiolabeled MG analogs, which are highly stabilized against enzymatic degradation in vivo, promises to have a high impact on the clinical management of patients with CCK2R expressing tumors in the near future . Para-substituted Bn-DOTA would constitute a suitable chelating agent for developing next-generation radiotheranostic probes .
Propiedades
IUPAC Name |
5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N6O9/c22-3-4-23-17(28)2-1-16(21(35)36)27-11-9-25(14-19(31)32)7-5-24(13-18(29)30)6-8-26(10-12-27)15-20(33)34/h16H,1-15,22H2,(H,23,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKWGTMGEYTNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NH2-Dota-GA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



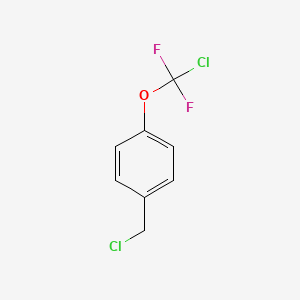
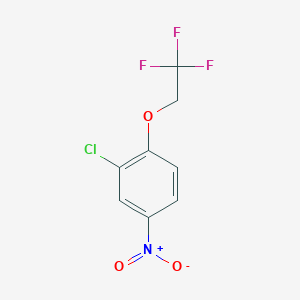
![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)
![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)

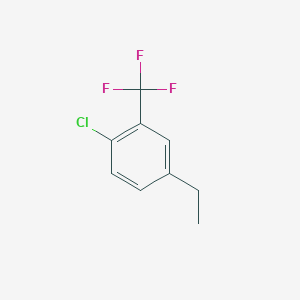
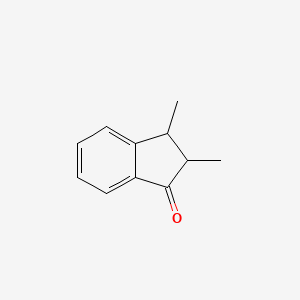
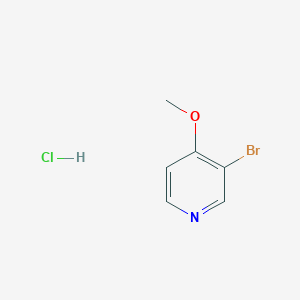

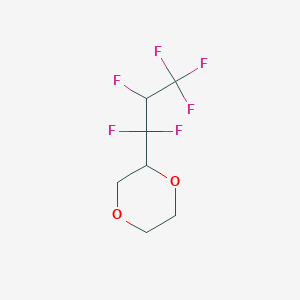
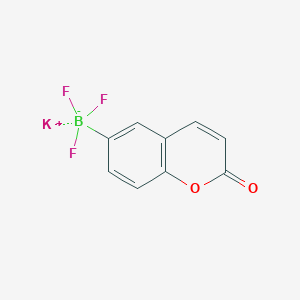
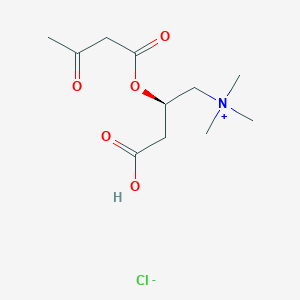
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)
